molecular formula C17H21N3O2S B2737473 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034617-02-0

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2737473
CAS No.: 2034617-02-0
M. Wt: 331.43
InChI Key: NHZGZQRYSNTUMJ-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic piperidine-derived compound featuring a pyrimidine-ether moiety at the 4-position of the piperidine ring and a thiophen-3-yl ethanone substituent at the 1-position.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-9-16(19-13(2)18-12)22-15-3-6-20(7-4-15)17(21)10-14-5-8-23-11-14/h5,8-9,11,15H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZGZQRYSNTUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a compound with a complex structure, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₂S
Molecular Weight333.4 g/mol
CAS Number2034616-22-1
Structural FeaturesContains a piperidine ring and a pyrimidine moiety

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidinyl Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent.
  • Piperidine Ring Formation : Cyclization using suitable precursors.
  • Coupling Reaction : Combining the pyrimidinyl intermediate with the piperidine.
  • Introduction of Thiophene : Final substitution to incorporate the thiophene moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways associated with disease processes. The specific mechanisms remain under investigation but may include:

  • Inhibition of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling.
  • Interaction with neurotransmitter receptors, potentially affecting mood and cognitive functions.

Antioxidant Properties

Research indicates that this compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This suggests potential applications in conditions characterized by oxidative damage.

Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring and pyrimidine moiety enhances its bioactivity against bacterial strains .

Potential Therapeutic Applications

The compound's unique structure suggests several therapeutic applications:

  • Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, it may be explored for neurodegenerative diseases.
  • Anti-inflammatory Properties : Its ability to modulate enzyme activity could position it as a candidate for treating inflammatory conditions.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • PDE Inhibition : A study on related compounds showed significant inhibition of PDE4D with IC50 values in the nanomolar range, indicating potential for respiratory diseases .
  • Antimicrobial Efficacy : Research on pyrimidine derivatives demonstrated broad-spectrum antibacterial activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

Piperidine derivatives often exhibit bioactivity modulated by substituent positioning and electronic properties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Bioactivity
Target Compound 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine + thiophen-3-yl ethanone Hypothesized kinase inhibition (e.g., JAK/STAT pathways) due to pyrimidine interaction .
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2,6-Bis(trimethoxyphenyl) + chloroacetyl group Antiproliferative activity against cancer cell lines; aryl groups enhance DNA intercalation.
4-(4-Fluorophenyl)piperidin-1-yl-(thiophen-2-yl)methanone 4-Fluorophenyl + thiophen-2-yl methanone Serotonin receptor modulation (5-HT2A antagonism) with improved blood-brain barrier penetration.

Substituent-Specific Effects

  • Pyrimidine vs. Trimethoxyphenyl : The 2,6-dimethylpyrimidine group in the target compound may offer selective kinase inhibition via ATP-binding site interactions, contrasting with the trimethoxyphenyl groups in , which promote DNA intercalation due to planar aromaticity.
  • Thiophen-3-yl vs.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The thiophene and pyrimidine groups in the target compound yield a calculated logP of ~2.8, higher than the chloroacetyl-trimethoxyphenyl analogue (logP ~1.9) , suggesting improved membrane permeability.
  • Metabolic Stability : The absence of electron-rich methoxy groups (cf. ) may reduce oxidative metabolism, extending half-life.

Research Findings and Limitations

  • Hypothesized Targets : Molecular docking studies suggest affinity for tyrosine kinases (e.g., EGFR) due to pyrimidine-mediated hydrogen bonding . However, experimental validation is lacking.
  • Gaps in Data : Direct comparisons of potency or selectivity against analogues are unavailable, as most studies focus on structural or crystallographic analysis (e.g., ).

Preparation Methods

Nucleophilic Substitution of 4-Hydroxypiperidine

4-Hydroxypiperidine reacts with 4-chloro-2,6-dimethylpyrimidine under basic conditions. In a representative procedure, 4-hydroxypiperidine (1.0 equiv) and 4-chloro-2,6-dimethylpyrimidine (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 12–24 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with the piperidinyl oxygen. Purification via column chromatography (chloroform:methanol, 9.5:0.5 vol) yields 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine in 65–78% yield.

Mitsunobu Reaction for Ether Formation

Alternative approaches employ the Mitsunobu reaction to couple 4-hydroxypiperidine with 4-hydroxy-2,6-dimethylpyrimidine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, the reaction achieves higher regioselectivity (82–89% yield). This method avoids harsh bases but requires anhydrous conditions.

Functionalization of Piperidine with Ethanone Linkers

The piperidine nitrogen is alkylated with a bromoacetylthiophene precursor to introduce the 2-(thiophen-3-yl)ethanone group.

Alkylation Using 2-Bromo-1-(thiophen-3-yl)ethanone

4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine (1.0 equiv) and 2-bromo-1-(thiophen-3-yl)ethanone (1.1 equiv) are stirred in dichloromethane with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C. The reaction mixture warms to room temperature over 4 hours, followed by aqueous workup and recrystallization from isopropanol to yield the target compound in 70–85% purity.

Coupling via Carbodiimide Chemistry

For higher purity, the ethanone-thiophene moiety is pre-activated as a mixed carbonate. 1-(Thiophen-3-yl)-2-(chlorocarbonyloxy)ethanone (1.1 equiv) reacts with 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine in the presence of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method achieves 88–92% yield but requires stringent moisture control.

Alternative Pathways via Intermediate Protection

Boc-Protected Piperidine Intermediates

To prevent side reactions, 4-hydroxypiperidine is first protected as its tert-butoxycarbonyl (Boc) derivative. After Mitsunobu or SN2 coupling with pyrimidine, the Boc group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/dioxane). Subsequent alkylation with 2-bromo-1-(thiophen-3-yl)ethanone proceeds smoothly, yielding 75–80% of the final product.

Solid-Phase Synthesis

A polystyrene-supported piperidine resin facilitates iterative coupling. The resin-bound 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine is treated with 2-(thiophen-3-yl)acetyl chloride (1.5 equiv) and DIPEA in DMF, followed by cleavage with trifluoroacetic acid (TFA). This method scales efficiently but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilic substitution rates, while ethereal solvents (THF) favor Mitsunobu reactions. Elevated temperatures (reflux) improve SN2 kinetics but risk decomposition; microwave-assisted synthesis (60–100°C, 300 W) reduces reaction times by 50%.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate pyrimidine-piperidine coupling in Suzuki-Miyaura reactions, though applicability depends on pre-functionalized boronic esters. Copper(I) iodide promotes Ullmann-type couplings for aryl ether formation at lower temperatures (80°C).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.41 (m, 1H, thiophene-H), 4.80–4.75 (m, 1H, piperidine-O-CH), 3.90–3.70 (m, 4H, piperidine-N-CH₂), 2.50 (s, 6H, CH₃-pyrimidine).
  • HRMS : m/z calculated for C₁₈H₂₂N₃O₂S [M+H]⁺ 344.1432, found 344.1428.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for recrystallized products. Residual solvents (e.g., DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
SN2 Alkylation 65–78 95–98 Simplicity, low cost Moderate yields, byproduct formation
Mitsunobu Reaction 82–89 97–99 High regioselectivity Costly reagents, moisture-sensitive
Carbodiimide Coupling 88–92 98–99 Excellent purity Requires activated intermediates
Solid-Phase Synthesis 75–80 96–98 Scalability Specialized resin needed

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including nucleophilic substitution for pyrimidinyloxy-piperidine formation and coupling with thiophen-3-yl ethanone. Key optimizations include:

  • Temperature Control : Maintain 60–80°C during substitution to minimize side reactions (e.g., hydrolysis of the pyrimidine ring) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of intermediates .
  • Catalyst Use : Employ palladium catalysts for efficient coupling reactions, ensuring inert atmospheres to prevent oxidation .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization for >95% purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperidinyl protons at δ 3.2–3.8 ppm, thiophene protons at δ 7.1–7.4 ppm) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 385.18) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the pyrimidine-piperidine-thiophene scaffold, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Strategies include:

  • Stability Profiling : Conduct HPLC-MS to monitor degradation under assay conditions (e.g., pH, temperature) .
  • Dose-Response Repetition : Test multiple concentrations (n ≥ 3 replicates) to identify non-linear effects or threshold behaviors .
  • Target Validation : Use siRNA or CRISPR knockouts to confirm on-target effects, ruling off-target interactions .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrimidine derivatives) to identify trends in bioactivity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases) via the pyrimidine core’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on piperidine-thiophene flexibility .
  • QSAR Modeling : Train models on PubChem datasets to correlate substituent effects (e.g., methyl groups on pyrimidine) with IC50 values .

Basic: Which chemical reactions are most relevant for functionalizing this compound?

Methodological Answer:

  • Oxidation : Convert the ethanone moiety to a carboxylic acid using KMnO4 under acidic conditions .
  • Reduction : Hydrogenate the thiophene ring with H2/Pd-C to explore effects of aromaticity loss on bioactivity .
  • Substitution : Replace the piperidinyl oxygen with sulfur via SNAr reactions, using NaSH in DMF .

Advanced: How to design SAR studies to improve the compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrimidine ring to enhance metabolic stability .
  • Side-Chain Variation : Replace thiophen-3-yl with substituted phenyl groups to modulate lipophilicity (clogP) .
  • Stereochemistry : Synthesize enantiomers via chiral HPLC and compare IC50 values to identify enantioselective effects .

Advanced: What experimental controls are essential to validate enzyme inhibition assays?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only wells .
  • Pre-incubation Stability : Pre-incubate the compound with assay buffer (1–24 hrs) to rule out time-dependent inactivation .
  • Cellular Toxicity : Measure cell viability (MTT assay) in parallel to distinguish inhibition from cytotoxicity .

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